molecular formula C17H15F2NO4 B2852961 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid CAS No. 1270296-27-9

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No. B2852961
CAS RN: 1270296-27-9
M. Wt: 335.307
InChI Key: LBVDADAIUVLMQO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, also known as Boc-D-FP-OH, is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of the amino acid phenylalanine and is commonly used as a protease inhibitor.

Scientific Research Applications

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has been widely used in scientific research as a protease inhibitor. Proteases are enzymes that are involved in many biological processes, including protein degradation and signaling pathways. Inhibition of proteases can lead to the discovery of novel therapeutic targets for various diseases, including cancer, Alzheimer's disease, and viral infections.

Mechanism of Action

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. The difluorophenyl group of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid interacts with the hydrophobic pocket of the enzyme, while the carbonyl group forms hydrogen bonds with the catalytic residues of the enzyme. This binding prevents the protease from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has been shown to inhibit various proteases, including caspases, calpains, and cathepsins. Caspases are involved in programmed cell death, while calpains and cathepsins are involved in protein degradation and turnover. Inhibition of these proteases can lead to the discovery of novel therapeutic targets for various diseases.

Advantages and Limitations for Lab Experiments

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a useful tool for studying protease activity and inhibition in vitro. Its competitive inhibition mechanism and specificity for certain proteases make it a valuable compound for drug discovery and development. However, its use in vivo may be limited due to its low bioavailability and potential toxicity.

Future Directions

There are several future directions for the use of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid in scientific research. One direction is the development of more potent and selective protease inhibitors based on the structure of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid. Another direction is the use of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid in combination with other compounds to enhance its efficacy and reduce toxicity. Additionally, the use of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid in animal models may provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid involves the protection of the amino group of phenylalanine with Boc (tert-butyloxycarbonyl) and the subsequent reaction with 2,4-difluorobenzoyl chloride. The resulting compound is then deprotected with trifluoroacetic acid to give (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid.

properties

IUPAC Name

(2R)-3-(2,4-difluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c18-13-7-6-12(14(19)9-13)8-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,23)(H,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVDADAIUVLMQO-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

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